molecular formula C11H12N2OS B1276229 N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide CAS No. 848369-77-7

N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide

Cat. No.: B1276229
CAS No.: 848369-77-7
M. Wt: 220.29 g/mol
InChI Key: KIQYNSJQHTZBFX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of antiproliferative agents by condensing related carboxylic acids with amines. Additionally, its derivatives have been synthesized as NMDA receptor antagonists, which are crucial in neurological research for their potential to modulate neuroactivity.

Cellular Effects

This compound influences various cellular processes. It has been shown to inhibit cell proliferation, making it a potential candidate for cancer research. The compound also affects cell signaling pathways and gene expression, particularly in the context of NMDA receptor antagonism, which can modulate neuroactivity and potentially have therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its cyclopropane ring structure is significant in determining its reactivity and interaction with biological targets. The compound’s derivatives act as NMDA receptor antagonists, inhibiting the receptor’s activity and thereby modulating neuroactivity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit antiproliferative properties, while higher doses could potentially lead to toxic or adverse effects. Detailed studies on dosage thresholds and toxic effects are essential for understanding its safety and efficacy in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. The compound’s unique structure allows it to participate in specific biochemical reactions, influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biological activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, impacting its activity and function.

Chemical Reactions Analysis

N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide undergoes various chemical reactions due to its versatile reactivity profile. Some of the common types of reactions include:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using halogens or other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts strain and reactivity that are not present in many other compounds. Similar compounds include:

    Cyclopropanecarboxamide derivatives: These compounds share the cyclopropane ring but may have different functional groups attached.

    Phenylcarboxamide derivatives: These compounds have a phenyl ring and carboxamide group but lack the cyclopropane ring.

The presence of the cyclopropane ring in this compound makes it particularly valuable for studying protein interactions and functions.

Properties

IUPAC Name

N-(3-carbamothioylphenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c12-10(15)8-2-1-3-9(6-8)13-11(14)7-4-5-7/h1-3,6-7H,4-5H2,(H2,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQYNSJQHTZBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001209364
Record name N-[3-(Aminothioxomethyl)phenyl]cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001209364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848369-77-7
Record name N-[3-(Aminothioxomethyl)phenyl]cyclopropanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848369-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(Aminothioxomethyl)phenyl]cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001209364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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